![molecular formula C21H24O4 B14373271 2-{4-[3-(4-Ethylphenyl)-3-oxopropyl]phenoxy}ethyl acetate CAS No. 90094-74-9](/img/structure/B14373271.png)
2-{4-[3-(4-Ethylphenyl)-3-oxopropyl]phenoxy}ethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[3-(4-Ethylphenyl)-3-oxopropyl]phenoxy}ethyl acetate is an organic compound with a complex structure. It features an ethylphenyl group, a ketone, and an acetate ester, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-(4-Ethylphenyl)-3-oxopropyl]phenoxy}ethyl acetate typically involves multiple steps:
Formation of the Ketone Group: The initial step involves the formation of the ketone group through the oxidation of a secondary alcohol or the Friedel-Crafts acylation of an aromatic ring.
Ether Formation: The phenoxy group is introduced via a nucleophilic substitution reaction, where a phenol reacts with an alkyl halide.
Esterification: The final step involves the esterification of the hydroxyl group with acetic anhydride or acetyl chloride in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The ketone group can undergo oxidation to form carboxylic acids.
Reduction: The ketone can be reduced to a secondary alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted phenoxy derivatives.
科学的研究の応用
2-{4-[3-(4-Ethylphenyl)-3-oxopropyl]phenoxy}ethyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-{4-[3-(4-Ethylphenyl)-3-oxopropyl]phenoxy}ethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds with active sites, while the phenoxy and acetate groups can enhance its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-{4-[3-(4-Methylphenyl)-3-oxopropyl]phenoxy}ethyl acetate
- 2-{4-[3-(4-Propylphenyl)-3-oxopropyl]phenoxy}ethyl acetate
Uniqueness
2-{4-[3-(4-Ethylphenyl)-3-oxopropyl]phenoxy}ethyl acetate is unique due to its specific ethyl group, which can influence its chemical reactivity and biological activity compared to its methyl or propyl analogs.
特性
CAS番号 |
90094-74-9 |
|---|---|
分子式 |
C21H24O4 |
分子量 |
340.4 g/mol |
IUPAC名 |
2-[4-[3-(4-ethylphenyl)-3-oxopropyl]phenoxy]ethyl acetate |
InChI |
InChI=1S/C21H24O4/c1-3-17-4-9-19(10-5-17)21(23)13-8-18-6-11-20(12-7-18)25-15-14-24-16(2)22/h4-7,9-12H,3,8,13-15H2,1-2H3 |
InChIキー |
QVVBIZHKIOACOA-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)OCCOC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Methylphenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14373189.png)
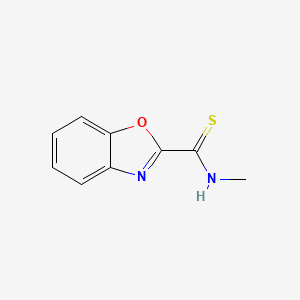

silane](/img/structure/B14373206.png)

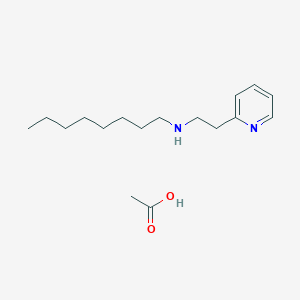
![N,N-dimethyl-2-[1-[2-(2-oxoethyl)phenyl]cyclohex-2-en-1-yl]acetamide](/img/structure/B14373224.png)
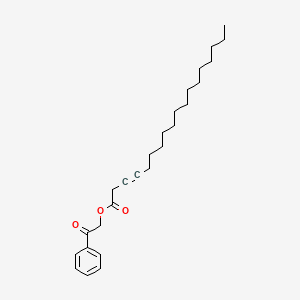
![[[(Amino-trimethylsilyl-trimethylsilylphosphanylidene-lambda5-phosphanyl)-trimethylsilylamino]-dimethylsilyl]methane](/img/structure/B14373242.png)
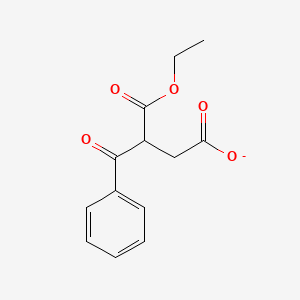
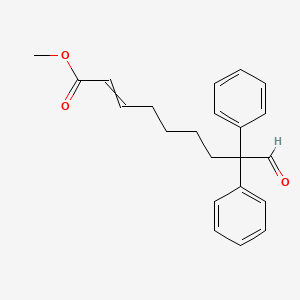
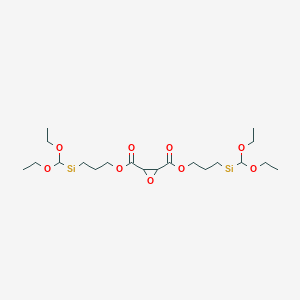
![N-[4-Chloro-2-fluoro-5-(pentyloxy)phenyl]piperidine-1-carboxamide](/img/structure/B14373263.png)

